

# head-to-head comparison of small molecule RXFP3 inhibitors

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A Head-to-Head Comparison of Small Molecule RXFP3 Inhibitors for Researchers and Drug Development Professionals

The relaxin family peptide receptor 3 (RXFP3) has emerged as a promising G protein-coupled receptor (GPCR) target for therapeutic intervention in a range of neurological and metabolic disorders, including stress, anxiety, obesity, and addiction.[1][2][3][4] As a Gi/o-coupled receptor, its activation by the endogenous ligand relaxin-3 leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][5] While peptide-based modulators have been instrumental in early research, their therapeutic potential is often limited by poor metabolic stability and the need for central administration.[1] The development of small molecule inhibitors is therefore a critical step towards realizing the therapeutic promise of targeting RXFP3.

This guide provides a head-to-head comparison of pioneering small molecule RXFP3 inhibitors, focusing on publicly available data for the first-in-class nonpeptide antagonists.

## **Performance and Quantitative Data Summary**

Recent high-throughput screening efforts have led to the identification of the first series of small molecule RXFP3 antagonists.[1][2] The initial hit, compound 1, paved the way for structure-activity relationship (SAR) studies that yielded more potent analogs, including Compound 30 and Compound 33 (RLX-33).[1] These compounds represent a significant breakthrough in the field, offering valuable tools to probe RXFP3 function.



Below is a summary of the key quantitative data for these pioneering inhibitors.

Compound	cAMP Assay (IC50, μM)	[35S]GTPγS Binding Assay (IC50, μM)	Receptor Selectivity (at 30 µM)	Notes
1	5.74	4.78	Selective over RXFP1 and RXFP4	Initial HTS hit.[1]
30	1.49	Not Reported	Not Reported	One of the most promising leads from SAR studies.[1]
33 (RLX-33)	2.36	Dose-dependent lowering of agonist curve top	No agonist or antagonist activity at RXFP1; minimal activity at RXFP4.[1]	Allosteric, non-competitive mechanism of action. Favorable pharmacokinetic properties for brain penetration.[1][2]

Data sourced from Gay et al., 2022.[1]

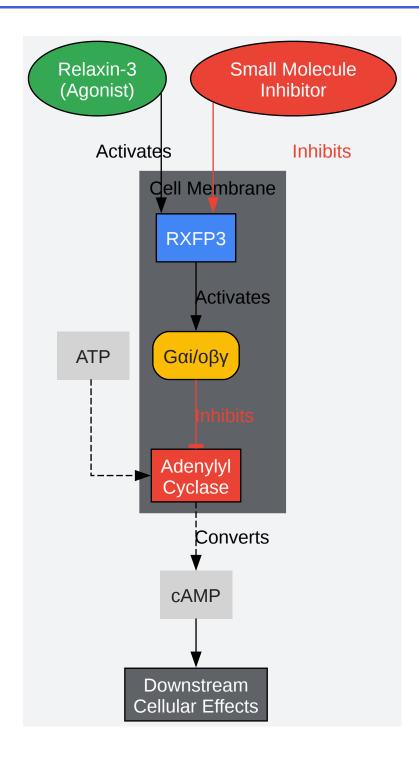
## **Signaling Pathway and Experimental Workflow**

To understand the context of the experimental data, it is crucial to visualize the underlying biological processes and the methods used for inhibitor characterization.

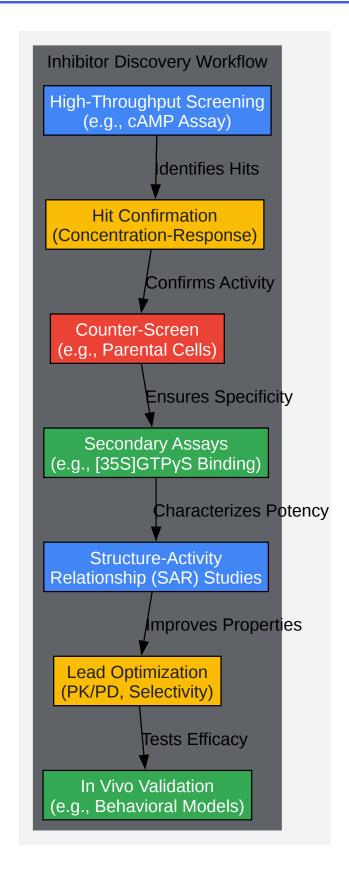
## **RXFP3 Signaling Pathway**

Activation of the RXFP3 receptor by its endogenous ligand, relaxin-3, initiates a signaling cascade through the inhibitory G protein, Gαi/o. This leads to the inhibition of adenylyl cyclase, resulting in decreased production of cAMP. This pathway is a primary target for functional assays used to identify and characterize RXFP3 inhibitors.









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